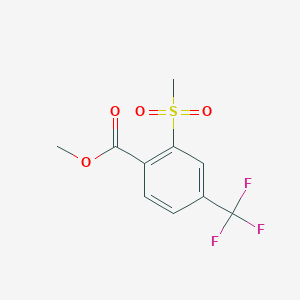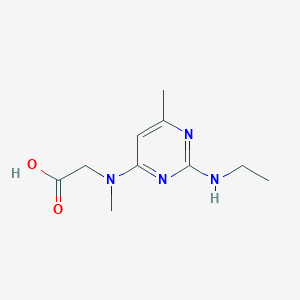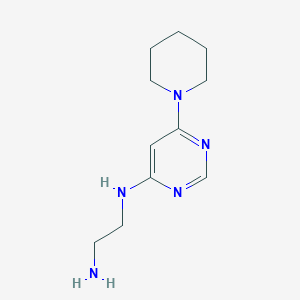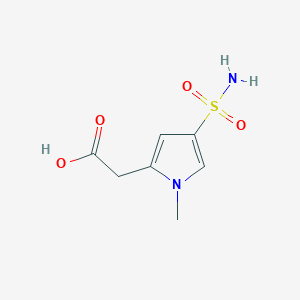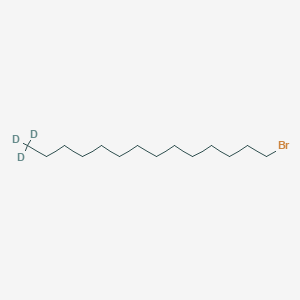
14-bromo-1,1,1-trideuteriotetradecane
概要
説明
14-bromo-1,1,1-trideuteriotetradecane is a stable isotope-labeled compound with the molecular formula C14H26D3Br. It is a derivative of 1-bromotetradecane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
14-bromo-1,1,1-trideuteriotetradecane can be synthesized through the bromination of tetradecanol. The process involves the following steps:
Starting Material: Tetradecanol is used as the starting material.
Bromination: Tetradecanol is reacted with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst.
Deuterium Labeling: The terminal carbon is labeled with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
14-bromo-1,1,1-trideuteriotetradecane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to tetradecane-14,14,14-D3 using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, products like tetradecane-14,14,14-D3 derivatives are formed.
Reduction: The major product is tetradecane-14,14,14-D3.
科学的研究の応用
14-bromo-1,1,1-trideuteriotetradecane has several applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: The compound is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 14-bromo-1,1,1-trideuteriotetradecane involves its interaction with various molecular targets and pathways. The deuterium labeling allows for the tracking and analysis of the compound’s behavior in different systems. The bromine atom can participate in substitution reactions, making it a versatile compound for various applications.
類似化合物との比較
Similar Compounds
1-Bromotetradecane: The non-deuterated version of the compound.
1-Iodotetradecane: Similar structure but with an iodine atom instead of bromine.
1-Chlorotetradecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
14-bromo-1,1,1-trideuteriotetradecane is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms makes it a valuable tool in research applications where stable isotope labeling is required.
特性
IUPAC Name |
14-bromo-1,1,1-trideuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


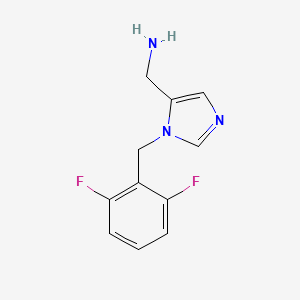
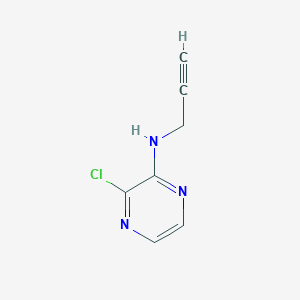
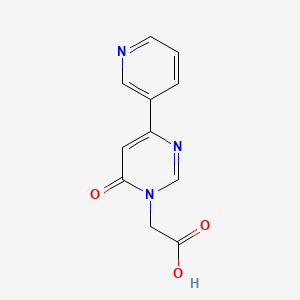
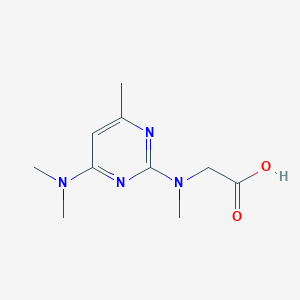
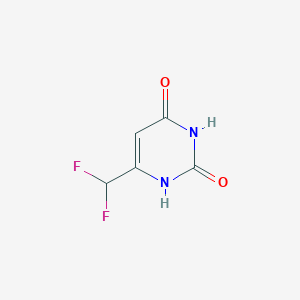
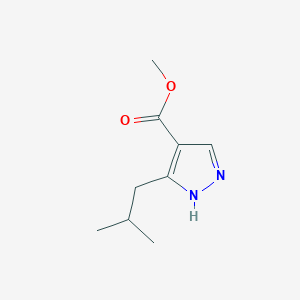
![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)
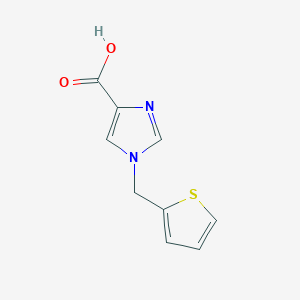
![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)

